molecular formula C16H16N6O5S B12904624 5'-(p-Nitrophenyl)thioadenosine CAS No. 71732-41-7

5'-(p-Nitrophenyl)thioadenosine

Cat. No.: B12904624
CAS No.: 71732-41-7
M. Wt: 404.4 g/mol
InChI Key: FBKPPTASIYMHFC-XNIJJKJLSA-N
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Description

(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(((4-nitrophenyl)thio)methyl)tetrahydrofuran-3,4-diol is a complex organic compound with significant potential in various scientific fields. This compound features a purine base attached to a tetrahydrofuran ring, with a nitrophenyl thioether substituent. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(((4-nitrophenyl)thio)methyl)tetrahydrofuran-3,4-diol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Base: The purine base can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Construction of the Tetrahydrofuran Ring: This step often involves cyclization reactions using diols and appropriate catalysts.

    Introduction of the Nitrophenyl Thioether Group: This can be achieved through nucleophilic substitution reactions, where a nitrophenyl thiol reacts with a suitable leaving group on the tetrahydrofuran ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of high-throughput screening for catalysts and reaction conditions, as well as scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(((4-nitrophenyl)thio)methyl)tetrahydrofuran-3,4-diol can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to form amino derivatives.

    Substitution: The thioether group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like thiols and amines can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(((4-nitrophenyl)thio)methyl)tetrahydrofuran-3,4-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(((4-nitrophenyl)thio)methyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets. The purine base can interact with nucleic acids, potentially inhibiting viral replication or interfering with cancer cell proliferation. The nitrophenyl thioether group may also play a role in modulating the compound’s biological activity by interacting with proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: Lacks the nitrophenyl thioether group, making it less reactive in certain chemical reactions.

    (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(methylthio)methyl)tetrahydrofuran-3,4-diol: Contains a methylthio group instead of a nitrophenyl thioether, which may alter its biological activity.

Uniqueness

The presence of the nitrophenyl thioether group in (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(((4-nitrophenyl)thio)methyl)tetrahydrofuran-3,4-diol makes it unique compared to similar compounds. This group can participate in a wider range of chemical reactions and may enhance the compound’s biological activity.

Properties

CAS No.

71732-41-7

Molecular Formula

C16H16N6O5S

Molecular Weight

404.4 g/mol

IUPAC Name

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-[(4-nitrophenyl)sulfanylmethyl]oxolane-3,4-diol

InChI

InChI=1S/C16H16N6O5S/c17-14-11-15(19-6-18-14)21(7-20-11)16-13(24)12(23)10(27-16)5-28-9-3-1-8(2-4-9)22(25)26/h1-4,6-7,10,12-13,16,23-24H,5H2,(H2,17,18,19)/t10-,12-,13-,16-/m1/s1

InChI Key

FBKPPTASIYMHFC-XNIJJKJLSA-N

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])SC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O

Origin of Product

United States

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